molecular formula C26H31Cl2N5O3 B14112436 1-[4-[[(2R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine

1-[4-[[(2R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine

Cat. No.: B14112436
M. Wt: 532.5 g/mol
InChI Key: BLSQLHNBWJLIBQ-NASUQTAISA-N
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Description

1-[4-[[(2R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine is a complex organic compound with a molecular formula of C26H31Cl2N5O3. It is known for its antifungal properties and is primarily used in the treatment of fungal infections. The compound features a dioxolane ring, a triazole ring, and a piperazine ring, making it a versatile molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[[(2R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine involves multiple steps:

    Formation of the Dioxolane Ring: The dioxolane ring is synthesized by reacting 2,4-dichlorobenzaldehyde with ethylene glycol in the presence of an acid catalyst.

    Introduction of the Triazole Ring: The triazole ring is introduced via a click reaction between an azide and an alkyne.

    Formation of the Piperazine Ring: The piperazine ring is formed by reacting 1,4-dichlorobutane with ammonia or a primary amine.

    Final Coupling: The final step involves coupling the dioxolane, triazole, and piperazine intermediates under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. Purification is achieved through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-[[(2R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

1-[4-[[(2R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Primarily used as an antifungal agent in the treatment of infections.

    Industry: Utilized in the production of antifungal coatings and materials.

Mechanism of Action

The compound exerts its antifungal effects by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. It binds to the enzyme lanosterol 14α-demethylase, disrupting the conversion of lanosterol to ergosterol, leading to increased membrane permeability and cell death.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole antifungal with a similar mechanism of action.

    Itraconazole: Shares structural similarities and is used for similar medical applications.

    Ketoconazole: An older antifungal with a broader spectrum of activity.

Uniqueness

1-[4-[[(2R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine is unique due to its specific combination of rings and substituents, which confer distinct pharmacokinetic and pharmacodynamic properties, making it particularly effective against certain fungal strains.

Properties

Molecular Formula

C26H31Cl2N5O3

Molecular Weight

532.5 g/mol

IUPAC Name

1-[4-[[(2R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine

InChI

InChI=1S/C26H31Cl2N5O3/c1-19(2)31-9-11-32(12-10-31)21-4-6-22(7-5-21)34-14-23-15-35-26(36-23,16-33-18-29-17-30-33)24-8-3-20(27)13-25(24)28/h3-8,13,17-19,23H,9-12,14-16H2,1-2H3/t23?,26-/m0/s1

InChI Key

BLSQLHNBWJLIBQ-NASUQTAISA-N

Isomeric SMILES

CC(C)N1CCN(CC1)C2=CC=C(C=C2)OCC3CO[C@](O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl

Canonical SMILES

CC(C)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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